molecular formula C23H21N5O4 B215979 6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Katalognummer B215979
Molekulargewicht: 431.4 g/mol
InChI-Schlüssel: FBQTWFGLCYHBEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, also known as CNB-001, is a novel compound that has been the subject of scientific research in recent years. It is a pyrazole derivative that has shown potential in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

Wirkmechanismus

The exact mechanism of action of 6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood, but studies have suggested that it works by modulating multiple signaling pathways in the brain. 6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and growth. 6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has also been shown to inhibit the glycogen synthase kinase-3β (GSK-3β) pathway, which is involved in the regulation of neuronal function and survival. In addition, 6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several biochemical and physiological effects. 6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes neuronal survival and growth. 6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has also been shown to decrease the levels of amyloid beta (Aβ) protein, which is a protein that forms plaques in the brains of Alzheimer's disease patients. In addition, 6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to reduce oxidative stress and neuroinflammation, which are both involved in the pathogenesis of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is that it has been shown to have a good safety profile in animal studies. 6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has also been shown to be effective in crossing the blood-brain barrier, which is essential for the treatment of neurological disorders. However, one of the limitations of 6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for the research on 6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One direction is to conduct human clinical trials to determine the safety and efficacy of 6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in the treatment of neurological disorders. Another direction is to investigate the potential of 6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in the treatment of other diseases, such as cancer and diabetes. In addition, future research could focus on optimizing the synthesis method of 6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile to make it more efficient and cost-effective.

Synthesemethoden

The synthesis of 6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-cyclohexylphenylhydrazine with 5-nitro-2-furoic acid to form a hydrazone intermediate. The intermediate is then reacted with ethyl cyanoacetate to form a pyrazole derivative, which is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Wissenschaftliche Forschungsanwendungen

6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential use in the treatment of various neurological disorders. Studies have shown that 6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has neuroprotective effects, which can help prevent neuronal damage and death. 6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has also been shown to improve cognitive function, memory, and learning in animal models of Alzheimer's disease and traumatic brain injury. In addition, 6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to have anti-inflammatory and antioxidant properties, which can help reduce neuroinflammation and oxidative stress.

Eigenschaften

Produktname

6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molekularformel

C23H21N5O4

Molekulargewicht

431.4 g/mol

IUPAC-Name

6-amino-3-(4-cyclohexylphenyl)-4-(5-nitrofuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H21N5O4/c24-12-16-19(17-10-11-18(31-17)28(29)30)20-21(26-27-23(20)32-22(16)25)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h6-11,13,19H,1-5,25H2,(H,26,27)

InChI-Schlüssel

FBQTWFGLCYHBEF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=C4C(C(=C(OC4=NN3)N)C#N)C5=CC=C(O5)[N+](=O)[O-]

Kanonische SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=C4C(C(=C(OC4=NN3)N)C#N)C5=CC=C(O5)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.